molecular formula C12H16N2O4 B1443353 (4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester CAS No. 1337606-95-7

(4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester

Cat. No. B1443353
CAS RN: 1337606-95-7
M. Wt: 252.27 g/mol
InChI Key: INEPSPSXWMJENA-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Specific physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight can be found on various chemical databases .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related carbamic acid esters have been a focus, exploring the preparation methodologies and structural elucidation of these compounds. For instance, the study by Pan Qing-cai (2012) on the synthesis of 4-methoxy-2-N-alkyl carbamoyl pyridines from a series of reactions starting with 4-chloropyridyl-2-carboxylic acid methyl ester provides insight into the synthetic routes that could be applicable to our compound of interest (Pan Qing-cai, 2012).

Reactions with Singlet Oxygen

The reactivity of related pyrrole carboxylic acid tert-butyl esters with singlet oxygen leading to various functionalized pyrroles indicates a potential pathway for the modification or functionalization of the compound . This type of reaction could be explored for the synthesis of novel organic compounds with potential applications in medicinal chemistry or as intermediates in organic synthesis (Wasserman et al., 2004).

Crystallographic Studies

Crystallographic studies of related compounds, such as the work on (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, provide valuable information on the molecular structure and packing of these compounds in the solid state. Such studies are essential for understanding the physical properties and potential applications of these materials in areas like optoelectronics, catalysis, and drug design (Kant et al., 2015).

properties

IUPAC Name

tert-butyl N-(4-formyl-6-methoxypyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-6-13-10(17-4)5-8(9)7-15/h5-7H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEPSPSXWMJENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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